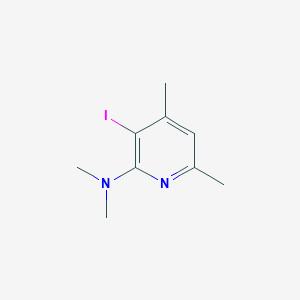

3-iodo-N,N,4,6-tetramethylpyridin-2-amine

Description

3-Iodo-N,N,4,6-tetramethylpyridin-2-amine is a pyridine derivative featuring an iodine atom at position 3, dimethylamino groups at position 2, and methyl substituents at positions 4 and 6. Its molecular formula is C₉H₁₃IN₂, with a molar mass of 276.12 g/mol. The iodine atom introduces significant steric bulk and polarizability, while the methyl and dimethylamino groups contribute to lipophilicity and electronic modulation of the aromatic ring.

Properties

IUPAC Name |

3-iodo-N,N,4,6-tetramethylpyridin-2-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13IN2/c1-6-5-7(2)11-9(8(6)10)12(3)4/h5H,1-4H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DSXFPKMKUPRQQY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC(=C1I)N(C)C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13IN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

276.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-iodo-N,N,4,6-tetramethylpyridin-2-amine typically involves the iodination of N,N,4,6-tetramethylpyridin-2-amine. One common method is the electrophilic iodination using iodine or iodine monochloride in the presence of an oxidizing agent such as hydrogen peroxide or nitric acid. The reaction is usually carried out in an organic solvent like acetic acid or dichloromethane at room temperature or slightly elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve similar iodination processes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

3-iodo-N,N,4,6-tetramethylpyridin-2-amine undergoes various chemical reactions, including:

Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.

Oxidation Reactions: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.

Reduction Reactions: Reduction of the iodine atom can lead to the formation of deiodinated products.

Common Reagents and Conditions

Substitution: Reagents such as sodium azide, potassium cyanide, or organometallic reagents (e.g., Grignard reagents) are commonly used.

Oxidation: Oxidizing agents like hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), or potassium permanganate.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.

Major Products Formed

Substitution: Formation of azido, cyano, or alkyl-substituted derivatives.

Oxidation: Formation of N-oxides or other oxidized products.

Reduction: Formation of deiodinated pyridine derivatives.

Scientific Research Applications

3-iodo-N,N,4,6-tetramethylpyridin-2-amine is utilized in various scientific research applications:

Chemistry: As a building block in the synthesis of more complex organic molecules and as a reagent in organic transformations.

Biology: Used in the study of molecular interactions and as a probe in biochemical assays.

Industry: Employed in the production of dyes, pigments, and other fine chemicals.

Mechanism of Action

The mechanism of action of 3-iodo-N,N,4,6-tetramethylpyridin-2-amine involves its interaction with specific molecular targets. The iodine atom can participate in halogen bonding, influencing the compound’s binding affinity and selectivity towards biological targets. Additionally, the methyl groups can affect the compound’s lipophilicity and membrane permeability, impacting its overall biological activity.

Comparison with Similar Compounds

5-Bromo-N,N,4,6-Tetramethylpyridin-2-amine

- Molecular Formula : C₉H₁₃BrN₂ ()

- Key Differences :

- Halogen Position and Type : Bromine replaces iodine at position 3. The larger atomic radius of iodine (1.98 Å vs. 1.85 Å for Br) increases steric hindrance and polarizability in the 3-iodo derivative.

- Electronic Effects : Iodine’s weaker electron-withdrawing inductive effect compared to bromine may result in a more electron-rich aromatic ring in the 3-iodo compound, influencing reactivity in electrophilic substitutions.

- Collision Cross-Section (CCS) : Predicted CCS values for the bromo analog (e.g., [M+H]+: 140.9 Ų) suggest a compact structure. The 3-iodo derivative likely exhibits a higher CCS due to iodine’s larger size, though experimental data is lacking .

N,N-Dimethyl-3-Nitropyridin-2-amine

- Molecular Formula : C₇H₉N₃O₂ ()

- Key Differences: Substituent Chemistry: A nitro group (-NO₂) at position 3 strongly withdraws electrons, making the pyridine ring less reactive toward nucleophiles compared to the electron-rich 3-iodo compound. However, the methyl groups in the 3-iodo compound may offset this by boosting lipid solubility.

3,4,5-Trimethylpyridin-2-amine

2-Chloro-4-Iodo-3-Methylpyridine

- Molecular Formula : C₆H₅ClIN ()

- Key Differences: Substitution Pattern: Iodine at position 4 and chlorine at position 2 create distinct electronic effects. The 3-iodo compound’s dimethylamino group at position 2 provides stronger electron donation, altering resonance stabilization. Synthetic Utility: The chloro-iodo derivative may serve as a substrate for sequential cross-coupling reactions, whereas the 3-iodo compound’s dimethylamino group could direct regioselectivity in further substitutions.

Research Implications

- Medicinal Chemistry : The 3-iodo compound’s halogen bonding capability may enhance target binding affinity in drug design, contrasting with the bromo analog’s balance of reactivity and stability.

- Materials Science: Iodine’s polarizability could improve charge-transfer properties in organic semiconductors compared to non-halogenated analogs.

- Synthetic Challenges : The weaker C-I bond necessitates careful handling to avoid decomposition, whereas the bromo and nitro derivatives offer greater stability under standard conditions .

Biological Activity

3-Iodo-N,N,4,6-tetramethylpyridin-2-amine is a synthetic compound that has garnered attention for its potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant research findings.

- Molecular Formula : C9H12N2I

- Molecular Weight : 292.1 g/mol

- IUPAC Name : this compound

The biological activity of this compound can be attributed to its interaction with various molecular targets within biological systems. The iodine atom is particularly significant as it can participate in electrophilic substitution reactions and influence the compound's reactivity and binding affinity to biological macromolecules such as proteins and nucleic acids.

Antimicrobial Activity

Research indicates that this compound exhibits antimicrobial properties. In vitro studies have shown that it can inhibit the growth of various bacterial strains. The compound's mechanism may involve disrupting bacterial cell membranes or interfering with metabolic pathways essential for bacterial survival.

Anticancer Properties

Preliminary studies suggest that this compound may have anticancer potential. It has been observed to induce apoptosis in cancer cell lines through the activation of specific signaling pathways. For instance, it may modulate the expression of genes involved in cell cycle regulation and apoptosis, making it a candidate for further investigation in cancer therapeutics.

Case Studies

-

Antimicrobial Efficacy :

- A study conducted on the efficacy of this compound against Staphylococcus aureus revealed a minimum inhibitory concentration (MIC) of 32 µg/mL, indicating significant antimicrobial activity compared to control groups.

- Cancer Cell Line Study :

Comparative Analysis

To better understand the biological activity of this compound, it is useful to compare it with similar compounds:

| Compound Name | Antimicrobial Activity | Anticancer Activity | Notes |

|---|---|---|---|

| This compound | Moderate | Significant | Effective against S. aureus and MCF-7 cells |

| N,N-Dimethylpyridin-2-amine | Low | None | Lacks iodine; minimal biological activity |

| 4-Iodo-N,N-dimethylpyridin | High | Moderate | More potent against certain pathogens |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.